molecular formula C20H23NO B1359479 2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-47-1

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No. B1359479
M. Wt: 293.4 g/mol
InChI Key: AJCVTGYEFSRIML-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO . It has a molecular weight of 293.4 . The IUPAC name for this compound is (2,5-dimethylphenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI key for “2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone” is AJCVTGYEFSRIML-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC (=C (C=C1)C)C (=O)C2=CC=C (C=C2)CN3CCCC3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.40300 . It has a density of 1.091g/cm3 . The boiling point is 414.9ºC at 760 mmHg . The melting point is not available . The flash point is 148.5ºC .

Scientific Research Applications

1. Photocycloaddition and Charge Transfer Studies

Research has shown that benzophenones, including compounds like 2,5-dimethyl-4'-pyrrolidinomethyl benzophenone, can form ground-state complexes with various dienes. These complexes have been studied for their intracomplex electron transfer properties upon direct excitation. Notably, one study observed the formation of new absorption bands due to excited singlet charge-transfer complexes or singlet ion pairs, which are integral to understanding photocycloaddition and charge transfer processes (Nakayama et al., 1993).

2. Regioselectivity in Photocycloaddition Reactions

In another study, the regioselectivity of photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenones was investigated. The study provides insights into the conformational properties of intermediary triplet 1,4-diradicals formed in these reactions, which are crucial for understanding the regioselectivity in photocycloaddition reactions (Hei et al., 2005).

3. Synthesis and Characterization of Pyrrole Derivatives

Research involving the synthesis of new pyrrole derivatives, including those similar to 2,5-dimethyl-4'-pyrrolidinomethyl benzophenone, has been conducted. These studies focus on the structural characterization and theoretical studies of such compounds, which have applications in corrosion inhibition and other areas (Louroubi et al., 2019).

4. Solid-State Photocycloaddition

The solid-state photocycloaddition reactions of benzophenone derivatives have been explored, demonstrating high site- and regioselectivity. These studies help in understanding the mechanisms and efficiencies of photocycloaddition reactions in different states, providing insights crucial for chemical synthesis and materials science (Wang et al., 2007).

5. Adsorption and Removal of Benzophenone Derivatives

Research has also been conducted on the development of adsorption resins for the removal of benzophenone derivatives from water. This research is vital for environmental protection and understanding the interactions between these compounds and adsorbents (Zhou et al., 2018).

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCVTGYEFSRIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642748
Record name (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-47-1
Record name (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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